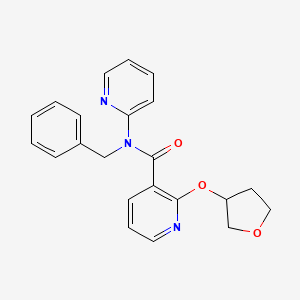![molecular formula C9H12N2O2 B2956931 methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate CAS No. 1499207-49-6](/img/structure/B2956931.png)
methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 180.21 . The compound contains a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3 . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule . It is stored at a temperature of 4 degrees Celsius . The compound’s NMR data is available, providing information about its molecular structure .
Aplicaciones Científicas De Investigación
Medicine: Antimicrobial and Antiviral Applications
Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate derivatives have shown promising results in the medical field due to their antimicrobial and antiviral properties . These compounds have been studied for their potential to inhibit the growth of various bacterial and viral pathogens, offering a pathway for the development of new therapeutic agents.
Agriculture: Plant Protection
In agriculture, these derivatives are being explored for their use in plant protection . Their antimicrobial properties could be utilized to develop treatments that protect crops from bacterial and fungal diseases, thereby enhancing yield and reducing crop losses.
Material Science: Organic Materials Synthesis
The pyrrolopyrazine scaffold is integral in synthesizing organic materials . Its nitrogen-containing heterocyclic structure is beneficial in creating compounds with specific electronic and photonic properties, which are valuable in developing new materials for electronic applications.
Environmental Science: Biodegradation Studies
Although direct applications in environmental science are not explicitly documented, the biodegradation of such nitrogen-containing heterocycles could be significant . Understanding how these compounds break down in the environment can inform pollution control and environmental remediation strategies.
Chemical Synthesis: Catalyst Development
The pyrrolopyrazine derivatives are used in chemical synthesis as intermediates and catalysts . Their unique structure can facilitate various chemical reactions, making them valuable for synthesizing a wide range of chemical products.
Biochemistry: Enzyme Inhibition
In biochemistry, these compounds are studied for their role in enzyme inhibition . They can bind to enzymes and modulate their activity, which is crucial in understanding disease mechanisms and developing drugs that target specific biochemical pathways.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary statements are also provided, including recommendations for handling and storage, first-aid measures, and disposal .
Direcciones Futuras
While the pyrrolopyrazine scaffold is an attractive target for drug discovery research , there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on exploring the SAR of pyrrolopyrazine derivatives, including “methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate”, to design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSRGDHHCMINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCN2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956855.png)
![Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2956856.png)

![5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2956859.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2956861.png)
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2956862.png)
![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)


![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)